molecular formula C13H19NO4S B8696278 (Butyl((4-methylphenyl)sulfonyl)amino)acetic acid

(Butyl((4-methylphenyl)sulfonyl)amino)acetic acid

Cat. No. B8696278
M. Wt: 285.36 g/mol
InChI Key: GQVOZCNITUJKQZ-UHFFFAOYSA-N
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Description

(Butyl((4-methylphenyl)sulfonyl)amino)acetic acid is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Butyl((4-methylphenyl)sulfonyl)amino)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Butyl((4-methylphenyl)sulfonyl)amino)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(Butyl((4-methylphenyl)sulfonyl)amino)acetic acid

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

2-[butyl-(4-methylphenyl)sulfonylamino]acetic acid

InChI

InChI=1S/C13H19NO4S/c1-3-4-9-14(10-13(15)16)19(17,18)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)

InChI Key

GQVOZCNITUJKQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCCCN(C(CC)C(=O)[O-])S(=O)(=O)c1ccc(C)cc1
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Synthesis routes and methods II

Procedure details

Dissolve the crude ethyl-[butyl-(toluene-4-sulfonyl)-amino]-acetate (10 mmol) in methanol (25 mL) and water (25 mL). Add sodium hydroxide (10 mmol) and stir the reaction at room temperature for 5 hours. Dilute the reaction with water (100 mL) and rinse with methylene chloride. Neutralize the aqueous with 1N hydrochloric acid and extract with methylene chloride (3×75 mL). Combine the organic extracts and rinse with water (100 mL), brine (100 mL), dry over anhydrous sodium sulfate, filter and concentrate under vacuum to provide [butyl-(toluene-4-sulfonyl)-amino]-acetic acid.
Name
ethyl-[butyl-(toluene-4-sulfonyl)-amino]-acetate
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10 mmol
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reactant
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25 mL
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solvent
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25 mL
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solvent
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10 mmol
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

Dissolve N-butyl-N-(2-hydroxy-ethyl)-4-methyl-benzenesulfonamide (10 mmol) in acetone (50 mL) and cool to 0° C. Add a slight excess of Jones reagent dropwise and allow the reaction to stir for 4 hours at 0° C. Add excess isopropanol and filter the reaction through a plug of diatomaceous earth. Rinse the plug with acetone (2×50 mL) and methylene chloride (3×50 mL). Combine the filtrates and concentrate under vacuum. Purify the residue by flash chromatography (silica gel, methanol/methylene chloride) to provide [butyl-(toluene-4-sulfonyl)-amino]-acetic acid.
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10 mmol
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50 mL
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Jones reagent
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0 (± 1) mol
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